(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-12-10-14(6-7-16(12)21)23-19-15(18(25)24-20-22-8-9-27-20)11-13-4-2-3-5-17(13)26-19/h2-11H,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWDEAYLBBXJAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide represents a novel class of biologically active molecules. It is characterized by the presence of a chromene core fused with thiazole and an imino group, which are known to contribute to various pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.81 g/mol. The structure includes:
- Chromene moiety : Known for its antioxidant properties.
- Thiazole ring : Associated with antimicrobial and anticancer activities.
- Chloro and methyl substitutions : Potentially enhance biological activity through electronic effects.
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The mechanism is believed to involve disruption of microbial cell membranes.
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 25 |
| Escherichia coli | 16 | 30 |
| Candida albicans | 14 | 20 |
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The imino group may interact with DNA bases, leading to the formation of adducts that inhibit replication.
- Apoptosis Induction : Studies suggest that the compound triggers apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic proteins.
- Antioxidant Activity : The chromene structure contributes to scavenging free radicals, thereby reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability after 48 hours compared to untreated controls. Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting enhanced apoptosis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard disc diffusion methods against various bacterial strains. The compound demonstrated superior activity compared to standard antibiotics like amoxicillin and fluconazole, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-3-carboxamide Derivatives
The target compound shares structural homology with (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (). Key differences lie in the substituents:
- Phenyl group : The target’s 4-chloro-3-methylphenyl group introduces steric hindrance and lipophilicity, whereas the 4-fluorophenyl group in offers milder electron-withdrawing effects.
- Amide substituent: The thiazol-2-yl group in the target provides hydrogen-bond donor/acceptor sites, contrasting with the acetyl group in , which lacks such functionality.
Table 1: Comparison of Chromene-3-carboxamide Derivatives
| Compound | Phenyl Substituent | Amide Group | Molecular Weight* | Key Features |
|---|---|---|---|---|
| Target Compound | 4-chloro-3-methyl | 1,3-thiazol-2-yl | ~415.87 | Z-configuration, H-bond donor |
| (2Z)-N-Acetyl-2-(4-fluorophenyl)imino | 4-fluoro | Acetyl | ~312.28 | Z-configuration, lipophilic |
*Calculated based on molecular formulas.
Substituent Effects on Physicochemical Properties
Compounds from (e.g., 13a , 13b ) feature sulfamoylphenyl groups instead of thiazolamide moieties. These derivatives exhibit:
- Higher polarity : Sulfamoyl groups enhance water solubility compared to the thiazole ring.
Heterocyclic Influence on Bioactivity
The thiazole ring in the target compound may confer distinct pharmacological advantages over imidazole () or pyrimidinone () derivatives:
- Hydrogen bonding: Thiazole’s NH group enables interactions with biological targets, whereas acetyl or sulfamoyl groups () lack comparable donor capacity.
Structural and Configurational Analysis
Single-crystal X-ray studies (e.g., ) confirm the importance of imino group configuration (E vs. Z) on molecular geometry. The target’s Z-configuration likely induces a planar chromene-imino system, contrasting with the E-configuration observed in benzodioxol derivatives (). Tools like SHELX () and ORTEP-3 () are critical for resolving such structural details .
Research Findings and Implications
- Synthetic Efficiency : High yields (>90%) in suggest that diazonium coupling is a viable route for analogous chromene derivatives, though the target’s sterically hindered substituents may require optimized conditions.
- Hydrogen-Bond Patterns : highlights the role of NH groups in crystal packing and supramolecular assembly. The thiazole NH in the target could form intermolecular H-bonds, influencing solubility and crystallinity .
- Pharmacological Potential: While activity data for the target is absent in the evidence, structurally related compounds (e.g., ’s pyrimidinones) are explored for therapeutic applications, suggesting similar avenues for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
